molecular formula C8H9FN2 B13542757 2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine

2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine

Cat. No.: B13542757
M. Wt: 152.17 g/mol
InChI Key: MJWIQKILPOCONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:

Structure: C8H11FN2\text{Structure: } \text{C}_8\text{H}_{11}\text{FN}_2 Structure: C8​H11​FN2​

It consists of a cyclopropane ring attached to a fluoropyridine moiety

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the fluoropyridine ring may yield different derivatives.

    Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.

Common Reagents and Conditions:

    Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.

    Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).

Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functionalization: It serves as a platform for introducing diverse functional groups.

Biology and Medicine:

    Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.

    Biological Activity: Investigations focus on its interactions with biological targets.

Industry:

    Agrochemicals: The compound may find applications in crop protection.

    Fine Chemicals: It contributes to the synthesis of specialty chemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While 2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine is unique due to its specific substitution pattern, similar compounds include:

    1-(3-fluoropyridin-2-yl)cyclopropan-1-amine:

    rac-(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine:

These compounds share structural features but differ in substituents and stereochemistry.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-(2-fluoropyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2

InChI Key

MJWIQKILPOCONQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(N=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.